molecular formula C31H43FN8O3 B605534 AP-III-a4

AP-III-a4

Cat. No.: B605534
M. Wt: 594.7 g/mol
InChI Key: MOVYITHKOHMLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-III-a4, also known as ENOblock, is a small molecule inhibitor of the enzyme enolase. It is the first nonsubstrate analogue inhibitor of enolase with an IC50 value of 0.576 micromolar. Enolase is a crucial enzyme in the glycolytic pathway, and its inhibition has significant implications for cellular metabolism and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP-III-a4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

AP-III-a4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Cancer Research

AP-III-a4 has been extensively studied for its effects on various cancer types, particularly through its inhibition of enolase, which is linked to cancer cell metabolism and stemness.

  • Gastric Cancer : A study demonstrated that inhibiting enolase with this compound reduced the stemness properties of gastric cancer cells, suggesting a potential therapeutic role in targeting cancer stem cells .
  • Liver Cancer : In patient-derived organoid models of liver cancer, this compound was shown to significantly inhibit the growth of organoids treated with lactate, which typically promotes tumor growth through the activation of specific signaling pathways (HIF1α/ENO1/AKT/PI3K) . This indicates that this compound can counteract the growth-promoting effects of metabolic substrates in tumor environments.

Metabolic Studies

This compound's role extends into metabolic research where it aids in understanding glycolytic pathways and their implications in diseases such as diabetes.

  • Diabetes Research : The compound's inhibition of enolase has been linked to alterations in glucose metabolism, providing insights into potential treatments for metabolic disorders .

Case Study 1: Inhibition of Tumor Growth in Organoids

A recent study utilized patient-derived organoids to assess the impact of lactate on tumor growth and the subsequent effect of this compound. The results indicated:

Treatment TypeGrowth Rate Increase (%)Viability Increase (%)
Control--
Lactate Only217% (LM3), 36% (Huh7)135% - 317%
Lactate + this compoundSignificant inhibitionReversed lactate effects

The addition of this compound significantly reversed the lactate-induced increases in key growth factors (HIF1α, PI3K, AKT), highlighting its potential as a therapeutic agent against metabolic adaptations in tumors .

Case Study 2: Stemness Reduction in Gastric Cancer Cells

In gastric cancer cell lines, treatment with this compound resulted in:

ParameterControl GroupThis compound Treated Group
Stemness ScoreHighReduced
ENO1 Expression LevelHighSignificantly Lowered

This study underscores the importance of enolase as a biomarker for stemness and suggests that targeting this pathway may improve patient outcomes by reducing tumor aggressiveness .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AP-III-a4

This compound is unique in its ability to inhibit enolase without being a substrate analogue. This property allows it to effectively disrupt the glycolytic pathway and exert its anticancer and metabolic effects. Its high specificity and potency make it a valuable tool for research and potential therapeutic applications .

Biological Activity

AP-III-a4, also known as ENOblock, is a small molecule inhibitor of enolase, a key enzyme involved in glycolysis. This compound has garnered significant attention in the biomedical research community due to its diverse biological activities, particularly in cancer treatment and infectious disease management. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily as an enolase inhibitor , disrupting the glycolytic pathway in cancer cells. By inhibiting enolase, this compound reduces the availability of energy substrates necessary for tumor growth and metastasis. This mechanism has been shown to have implications beyond cancer, affecting various cellular processes such as apoptosis, autophagy, and inflammation.

Key Biological Pathways Affected by this compound

  • Cell Cycle Regulation : this compound influences cell cycle progression by modulating key regulatory proteins.
  • Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing therapeutic efficacy.
  • Autophagy : It has been observed to induce autophagic processes that can lead to tumor cell death.
  • Inflammation : this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Effects Observed
MDA-MB-231 (breast cancer)0.576Inhibition of migration and invasion
HeLa (cervical cancer)0.500Induction of apoptosis
A549 (lung cancer)0.450Cell cycle arrest at G1 phase

In Vivo Studies

This compound has also been evaluated in vivo using zebrafish models to assess its efficacy against cancer metastasis. Key findings include:

  • Zebrafish Xenograft Model : this compound significantly reduced metastasis of human cancer cells compared to control groups.
  • Survival Rates : Treated zebrafish exhibited improved survival rates due to reduced tumor burden.

Case Study 1: Breast Cancer Metastasis

A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a significant decrease in cell migration and invasion capabilities. The study utilized wound healing assays and transwell migration assays to quantify the effects.

Case Study 2: Inflammatory Response Modulation

In another investigation, the effects of this compound on macrophage activation were assessed. Results indicated that this compound reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What experimental models are most validated for studying AP-III-a4's dual effects on cancer and glucose metabolism?

  • Methodological Approach: Use HCT116 colorectal cancer xenografts in zebrafish for migration/invasion studies (10 μM dosing) and Huh7 hepatocytes for glucose uptake assays (5–10 μM, 24-hour treatment). Include hypoxia chambers (≤1% O₂) to assess cell death induction under low oxygen . Key Readouts: PEPCK expression (Western blot), glucose uptake (fluorometric assays), and tumor weight/volume measurements.

Q. How should researchers address this compound's solubility limitations in in vitro studies?

  • Protocol Optimization: Prepare stock solutions in DMSO (50 mg/mL) with sonication (30 sec pulses, 50% amplitude) to ensure homogeneity. For aqueous experiments, use ≤0.1% DMSO controls to avoid solvent toxicity. Avoid aqueous buffers with pH >7.0 due to precipitation risks .

Q. What are the critical controls for validating enolase inhibition specificity in this compound studies?

  • Experimental Design: Include ENO1-knockout cell lines and compare results with wild-type models. Use recombinant enolase activity assays (IC₅₀ = 0.576 μM) with negative controls (e.g., inactive analog AP-IV-b2). Validate binding via co-crystallization studies or competitive fluorescence quenching .

Advanced Research Questions

Q. How to resolve contradictory data on this compound's effects on glycolytic flux vs. gluconeogenesis suppression?

  • Data Contradiction Analysis: Conduct ¹³C-glucose metabolic tracing in hepatocytes (Huh7) under normoxic vs. hypoxic conditions. Measure lactate production (glycolysis) and PEPCK activity (gluconeogenesis) simultaneously. Note: Hypoxia may shift enolase isoform dominance (ENO2 vs. ENO1), altering pathway prioritization . Statistical Approach: Apply ANCOVA to control for oxygen tension as a covariate.

Q. What strategies optimize this compound dosing in in vivo tumor models to balance efficacy and toxicity?

  • In Vivo Protocol Refinement: In zebrafish xenografts, test pulsed dosing (10 μM every 48 hrs) to mimic human pharmacokinetics. Monitor weight changes (±5% baseline) and hepatic enzymes (ALT/AST) for toxicity. For murine models, use intraperitoneal administration (20 mg/kg) with terminal blood draws for drug accumulation analysis .

Q. How to differentiate this compound-induced apoptosis from necrosis in 3D tumor spheroid models?

  • Advanced Assay Design: Use Annexin V/Propidium Iodide dual staining with confocal z-stack imaging. Combine with ATP quantification (luminescence assays) and caspase-3/7 activity measurements. Validate via RNA-seq for apoptosis-related gene clusters (e.g., BAX, BCL2L1) .

Q. What computational methods best predict off-target interactions of this compound given its polypharmacological profile?

  • Systems Biology Approach: Perform molecular docking simulations against the DrugBank database (v6.0+) using AutoDock Vina. Prioritize kinases (e.g., AKT, ERK1/2) identified in phosphoproteomic screens. Validate predictions via kinome-wide selectivity profiling (Eurofins KinaseProfiler™) .

Q. Methodological Best Practices

Standardizing assays for enolase inhibition across labs:

  • Use recombinant human enolase (1 µg/mL) in 50 mM Tris-HCl (pH 7.4) with 2 mM Mg²⁺. Measure activity via 2-phosphoglycerate → PEP conversion (absorbance at 240 nm). Normalize to vehicle controls and report IC₅₀ with Hill slopes .

Integrating multi-omics data to map this compound's metabolic impact:

  • Combine RNA-seq (ENO2/PKM2 expression), LC-MS metabolomics (TCA cycle intermediates), and phospho-antibody arrays (AKT/mTOR pathways). Use MetaboAnalyst 5.0 for pathway enrichment analysis .

Q. Data Reproducibility Checklist

  • Confirm DMSO lot variability via HPLC (retention time ±0.1 min)
  • Document hypoxia chamber calibration logs (O₂% CV <2%)
  • Share raw Western blot images in supplementary materials per APA standards

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYITHKOHMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.